1-Phenyl-3,6,6-trimethyl-7beta-(4-phenyl-1H-1,2,3-triazole-1-yl)-6,7-dihydro-1H-indazole-4(5H)-one
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Overview
Description
1-Phenyl-3,6,6-trimethyl-7beta-(4-phenyl-1H-1,2,3-triazole-1-yl)-6,7-dihydro-1H-indazole-4(5H)-one is a complex organic compound that features a unique combination of indazole and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3,6,6-trimethyl-7beta-(4-phenyl-1H-1,2,3-triazole-1-yl)-6,7-dihydro-1H-indazole-4(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indazole Core: Starting from a suitable precursor, the indazole core can be synthesized through cyclization reactions.
Introduction of the Triazole Moiety: The triazole ring can be introduced via a click chemistry reaction, typically involving azide and alkyne precursors.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3,6,6-trimethyl-7beta-(4-phenyl-1H-1,2,3-triazole-1-yl)-6,7-dihydro-1H-indazole-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can be employed to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 1-Phenyl-3,6,6-trimethyl-7beta-(4-phenyl-1H-1,2,3-triazole-1-yl)-6,7-dihydro-1H-indazole-4(5H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3,6,6-trimethyl-6,7-dihydro-1H-indazole-4(5H)-one: Lacks the triazole moiety, which may result in different chemical and biological properties.
1-Phenyl-3,6,6-trimethyl-7beta-(4-methyl-1H-1,2,3-triazole-1-yl)-6,7-dihydro-1H-indazole-4(5H)-one: Contains a methyl group on the triazole ring, potentially altering its reactivity and interactions.
Uniqueness
The presence of both indazole and triazole moieties in 1-Phenyl-3,6,6-trimethyl-7beta-(4-phenyl-1H-1,2,3-triazole-1-yl)-6,7-dihydro-1H-indazole-4(5H)-one makes it unique compared to similar compounds. This combination of structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(7R)-3,6,6-trimethyl-1-phenyl-7-(4-phenyltriazol-1-yl)-5,7-dihydroindazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c1-16-21-20(30)14-24(2,3)23(22(21)29(26-16)18-12-8-5-9-13-18)28-15-19(25-27-28)17-10-6-4-7-11-17/h4-13,15,23H,14H2,1-3H3/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWSJPYWJWKMFC-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CC(C2N3C=C(N=N3)C4=CC=CC=C4)(C)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C2=C1C(=O)CC([C@H]2N3C=C(N=N3)C4=CC=CC=C4)(C)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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